molecular formula C6H6ClNO3S B1370915 6-Methoxypyridine-3-sulfonyl chloride CAS No. 312300-42-8

6-Methoxypyridine-3-sulfonyl chloride

Cat. No. B1370915
M. Wt: 207.64 g/mol
InChI Key: OMLIVJOTRYWHNY-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

5-Amino-2-methoxypyridine (1.24 g) was dissolved in acetic acid (8.3 mL), and the mixture was stirred under ice-cooling. Concentrated hydrochloric acid (8.3 mL) was added, and an aqueous solution (5 mL) of sodium nitrite (689 mg) was added dropwise over 15 min while keeping the inside temperature at not higher than 10° C. The reaction mixture was stirred for 10 min, and gradually added at 5° C. to a mixture of cuprous chloride (280 mg) and acetic acid (17 ml) saturated in advance with sulfur dioxide gas. The mixture was allowed to gradually warm to room temperature until the generation of gas stopped. The reaction mixture was concentrated to about 5 mL under reduced pressure, and the precipitate was collected by filtration to give the title compound (yield 1.0 g, 51%) as crude crystals. This compound was used for the next reaction without purification.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
280 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>C(O)(=O)C>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([S:15]([Cl:10])(=[O:17])=[O:16])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
8.3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
cuprous chloride
Quantity
280 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
higher than 10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 5 mL under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.